molecular formula C17H12F3N3O3 B2881497 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034532-79-9

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide

Cat. No. B2881497
CAS RN: 2034532-79-9
M. Wt: 363.296
InChI Key: PWUSJKFKWCVVOP-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide, also known as FP1, is a chemical compound that has gained interest in the scientific community due to its potential use as a therapeutic agent. FP1 belongs to the class of benzamide derivatives and is currently being studied for its pharmacological properties.

Scientific Research Applications

Heterocyclic System Synthesis

  • Research has demonstrated methods for converting furanones bearing a pyrazolyl group into different heterocyclic systems, which are of synthetic and biological importance. The transformation processes and the conditions under which these occur can yield compounds with potential antiviral activities against specific viruses like HAV and HSV-1 (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Antiviral Activity

  • A study described a new synthesis route for novel benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles. These compounds were tested for their anti-influenza A virus activity, with some showing significant antiviral activities against the bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Supramolecular Chemistry

  • The impact of aromaticity on crystal packing has been studied through compounds containing furan and thiophene. These studies help understand how changes in aromaticity influence the effectiveness of π-based interactions and hydrogen bond interactions in stabilizing supramolecular architectures, which is crucial for designing new materials and understanding molecular interactions (Rahmani, Salimi, Mohammadzadeh, & Sparkes, 2016).

Organic Synthesis

  • Innovative synthetic methods have been developed for compounds like pyrazolidine-3,5-diones and benzoxazoles, which are significant in medicinal chemistry. These methods involve anodic N-N bond formation and C,O linkage, showcasing electrochemistry as a sustainable approach to accessing medicinally relevant structures. Understanding the mechanisms behind these reactions can open up new pathways for synthesizing complex molecules (Gieshoff, Kehl, Schollmeyer, Moeller, & Waldvogel, 2017).

properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c18-17(19,20)26-12-4-1-3-11(9-12)16(24)23-10-13-15(22-7-6-21-13)14-5-2-8-25-14/h1-9H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUSJKFKWCVVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide

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